molecular formula C8H13NO6 B3109196 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate CAS No. 1706458-74-3

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate

Cat. No. B3109196
CAS RN: 1706458-74-3
M. Wt: 219.19
InChI Key: WVQJYPJGFDIXNI-UHFFFAOYSA-N
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Description

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is a chemical compound with the formula C₈H₁₃NO₆ . It has a molecular weight of 219.2 g/mol . The CAS Number for this compound is 1184185-17-8 .


Molecular Structure Analysis

The molecular structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Laurenço and Burgada (1976) studied the formation and transformation of spirophosphoranes, focusing on the reactions of these compounds with various ethers and enamines. They found that 1,4,6,9-tetraoxa-5-phospha(V)spiro[4,4]nonane can react with ethyl vinyl ether to form a spirophosphorane containing a P-C bond (Laurenço & Burgada, 1976).

Rearrangement Reactions

  • Chlenov et al. (1978) investigated the rearrangements in 6-nitro-2,9-dioxa-1-azabicyclo[4.3.0]nonanes, leading to the formation of substituted spiro[isoxazoline-5,2′-tetrahydrofurans] (Chlenov et al., 1978).

Metal-Containing Ionic Liquids

  • Zakharov et al. (2021) synthesized and studied metal-containing ionic liquids composed of various spiro cations and tetrachlorometallate anions, examining their crystal structures and thermal properties (Zakharov et al., 2021).

Organic Synthesis

  • Emerson, Titus, and Jones (1998) described the synthesis of spiro compounds like 2-aza-3,4,6-trioxo-1,2-diphenylspiro[4.4]nonane and their subsequent reactions to produce other compounds (Emerson et al., 1998).
  • Ribeiro et al. (1994) focused on the asymmetric synthesis of spiro-piperidine derivatives, utilizing different synthetic methods (Ribeiro et al., 1994).

Spiroannulation Methods

  • Rolandsgard et al. (2005) developed an efficient method for spiroannulation, producing α,α′-difunctionalised spiro[4.5]decanes, and explored their structural assignments (Rolandsgard et al., 2005).

Heterocyclic System Synthesis

  • Chlenov et al. (1977) studied the reaction of boron fluoride etherate with 2,9-dioxa-1-azabicyclo[4.3.0]nonane derivatives, leading to the formation of a new heterocyclic system (Chlenov et al., 1977).

Intramolecular Rearrangements

  • Chlenov et al. (1978) again explored intramolecular rearrangements in the 6-acetyl-2,9-dioxa-1-azabicyclo[4.3.0]nonane series, revealing different reaction pathways depending on the reactants used (Chlenov et al., 1978).

Novel Synthesis Techniques

  • Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and performed conformational analysis on the product (Rowicki et al., 2019).

Safety and Hazards

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is classified as an irritant . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2H2O4/c1-2-9-6(3-7-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJYPJGFDIXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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